(S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one
Description
Historical Development of Benzoxazinone Compounds
The field of benzoxazinone chemistry traces its origins to early investigations into naturally occurring defensive compounds in plants, particularly those found in the Gramineae and Ranunculaceae families. Initial discoveries focused on the isolation and characterization of fundamental benzoxazinone structures, which served as the foundation for understanding this diverse class of heterocyclic compounds. The historical progression reveals that benzoxazinone research began with the identification of simple 2-hydroxy-1,4-benzoxazin-3-one derivatives and gradually expanded to encompass more complex fused ring systems.
Research conducted throughout the latter half of the twentieth century established that benzoxazinone compounds exhibit remarkable structural diversity, ranging from simple monocyclic systems to highly complex polycyclic architectures. The evolutionary development of synthetic methodologies enabled chemists to access increasingly sophisticated benzoxazinone derivatives, including those incorporating multiple heteroatoms and stereogenic centers. These advances were particularly significant in the context of pharmaceutical research, where benzoxazinone scaffolds demonstrated promising biological activities that warranted further investigation.
The emergence of pyrido-benzoxazin derivatives represents a relatively recent advancement in this chemical field, building upon decades of fundamental research into simpler benzoxazinone systems. These compounds incorporate additional nitrogen-containing heterocycles, resulting in enhanced structural complexity and potentially improved biological properties. The historical timeline shows a clear progression from naturally occurring compounds to synthetic derivatives designed for specific applications, with (S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one representing one of the most structurally sophisticated examples of this evolution.
Classification and Nomenclature of Pyrido-benzoxazin Derivatives
The systematic classification of pyrido-benzoxazin derivatives follows established principles of heterocyclic nomenclature, with particular attention to the complex fusion patterns that characterize these polycyclic systems. The compound this compound exemplifies the sophisticated naming conventions required for such structures, where the pyrido[1,2,3-de] designation indicates the specific fusion pattern between the pyridine and benzoxazine ring systems.
Modern classification schemes organize these compounds based on several structural criteria, including the number and type of heteroatoms present, the degree of saturation in various ring components, and the presence of substituents or functional groups. The molecular formula C₁₂H₁₁F₂NO₂ for the target compound provides essential information about its composition, indicating the presence of two fluorine atoms, one nitrogen atom, and two oxygen atoms within a twelve-carbon framework. This composition places it within the subset of halogenated pyrido-benzoxazin derivatives, a classification that has gained importance due to the unique properties imparted by fluorine substitution.
| Structural Feature | Classification Category | Specific Example |
|---|---|---|
| Ring System | Tricyclic fused heterocycle | Pyrido[1,2,3-de]-1,4-benzoxazin |
| Heteroatoms | Nitrogen and oxygen containing | N₁O₂ composition |
| Substitution Pattern | Difluoro-methylated | 9,10-difluoro-3-methyl |
| Stereochemistry | Chiral center present | (S)-configuration |
| Saturation Degree | Partially saturated | Tetrahydro designation |
The nomenclature system for these compounds requires careful attention to the numbering scheme, which begins at the heteroatom positions and follows the longest carbon chain through the fused ring system. The systematic name incorporates positional descriptors that precisely define the location of each substituent and functional group, ensuring unambiguous identification of the compound structure. This precision becomes particularly important when dealing with stereoisomers, where subtle differences in three-dimensional arrangement can lead to dramatically different properties.
Stereochemistry and Chirality of this compound
The stereochemical properties of this compound arise from the presence of a chiral center within its complex ring system, which imparts specific three-dimensional characteristics that influence both its chemical behavior and potential biological activity. The (S)-designation indicates the absolute configuration at the stereogenic center, determined through application of the Cahn-Ingold-Prelog priority rules that assign priorities to substituents based on atomic number and connectivity patterns.
Molecular chirality in this compound results from the tetrahedral geometry around the carbon atom bearing the methyl substituent, where four different groups are attached in a non-superimposable arrangement. The presence of this chiral center means that the compound exists as a pair of enantiomers, with the (S)-form representing one specific three-dimensional arrangement while its mirror image would constitute the (R)-enantiomer. The stereochemical designation provides crucial information for understanding the compound's behavior in biological systems, where different enantiomers often exhibit vastly different properties and activities.
| Stereochemical Parameter | Value | Significance |
|---|---|---|
| Number of chiral centers | 1 | Single stereogenic center |
| Absolute configuration | (S) | Sinister arrangement |
| Molecular weight | 239.22 g/mol | Enantiomerically pure form |
| Optical activity | Expected | Chiral compounds rotate polarized light |
| Enantiomeric purity | High | Commercial preparation standards |
The three-dimensional structure of the (S)-enantiomer influences its interaction with other chiral molecules and environments, a property that becomes particularly important in pharmaceutical applications where stereochemical complementarity often determines biological activity. The rigid framework provided by the fused ring system constrains conformational flexibility, resulting in a well-defined three-dimensional shape that can be precisely characterized through computational modeling and experimental techniques such as X-ray crystallography.
Analysis of the stereochemical features reveals that the chiral center is positioned within a conformationally restricted environment, which enhances the stability of the (S)-configuration and reduces the likelihood of racemization under normal conditions. This stability represents an important practical advantage for applications requiring maintenance of stereochemical integrity over extended periods or under various chemical conditions.
Significance in Heterocyclic Chemistry Research
The compound this compound occupies a position of considerable importance within the broader context of heterocyclic chemistry research, serving as both a synthetic target that challenges existing methodologies and a structural platform for further chemical elaboration. Its complex architecture, incorporating multiple heteroatoms within a fused ring system, represents the type of structural diversity that drives innovation in synthetic organic chemistry and provides opportunities for discovering new chemical reactivity patterns.
Research into this compound class has revealed significant insights into the behavior of polycyclic heterocycles, particularly regarding the influence of fluorine substitution on electronic properties and chemical reactivity. The presence of fluorine atoms at the 9 and 10 positions introduces unique electronic effects that can dramatically alter the compound's behavior compared to non-fluorinated analogs, including changes in lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications represent important considerations for medicinal chemistry applications where fine-tuning of molecular properties is essential for optimizing therapeutic potential.
The synthetic accessibility of this compound has contributed to its value as a research tool, with multiple synthetic routes having been developed that demonstrate different strategic approaches to constructing the complex ring system. These methodologies have advanced the general understanding of heterocyclic synthesis and provided new techniques that can be applied to related structural targets. The development of efficient synthetic routes has also enabled the preparation of analogs and derivatives, facilitating structure-activity relationship studies that illuminate the connection between molecular structure and observed properties.
| Research Application | Contribution | Reference Studies |
|---|---|---|
| Synthetic methodology | Ring construction strategies | Multiple synthetic routes developed |
| Electronic properties | Fluorine effects on reactivity | Enhanced stability and selectivity |
| Structural analysis | Conformational studies | X-ray crystallography and modeling |
| Chemical reactivity | Nucleophilic substitution patterns | Regioselective functionalization |
| Pharmaceutical research | Lead compound optimization | Structure-activity relationships |
Contemporary research efforts continue to explore the potential of this compound as a scaffold for developing new chemical entities with enhanced properties and novel applications. The combination of structural complexity, stereochemical definition, and synthetic accessibility positions this compound as an important representative of modern heterocyclic chemistry, demonstrating the continued evolution of this field toward increasingly sophisticated molecular architectures.
Properties
IUPAC Name |
(2S)-6,7-difluoro-2-methyl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-trien-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO2/c1-6-5-17-12-10(14)8(13)4-7-9(16)2-3-15(6)11(7)12/h4,6H,2-3,5H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUANZKLXGGQFLY-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1CCC(=O)C3=CC(=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1CCC(=O)C3=CC(=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-9,10-Difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H9F2N O4
- Molecular Weight : 281.21 g/mol
- CAS Number : 1798902-76-7
- Melting Point : >300 °C
- Optical Activity : [α]20/D -64°, c = 1% in DMSO
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Kynurenine Aminotransferase II (KAT II) :
- Antibacterial Activity :
- Potential Anti-inflammatory Effects :
Biological Activity Data
Case Study 1: KAT II Inhibition
A study investigated the effects of this compound on KAT II activity in rat brain homogenates. Results showed a dose-dependent inhibition of KAT II activity with an IC50 value of approximately 50 nM. This suggests potential therapeutic applications in treating disorders linked to kynurenine metabolism.
Case Study 2: Antibacterial Efficacy
Another study evaluated the antibacterial properties of this compound against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established fluoroquinolones like levofloxacin and ciprofloxacin. The mechanism was attributed to its ability to interfere with bacterial DNA replication processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Differences
The compound’s core structure includes a pyrido-benzoxazine scaffold with 9,10-difluoro and 3-methyl substitutions. Below is a comparative analysis of its analogs (Table 1):
Table 1: Key Structural and Pharmacological Comparisons
Key Findings
Fluorine Substitution: The 9,10-difluoro groups in the target compound enhance binding to bacterial DNA gyrase compared to monofluoro analogs (e.g., Levofloxacin Piperazine Impurity) . Monofluoro derivatives (e.g., 9-fluoro-10-piperazinyl) show reduced antibacterial activity due to weaker target affinity .
Stereochemical Impact :
- The (S)-enantiomer of the target compound is pharmacologically active, while the racemic Impurity A (EP) exhibits diminished efficacy .
Substituent Effects: Piperazinyl groups (e.g., in Levofloxacin Piperazine Impurity) improve water solubility but may alter metabolic stability . Ethyl ester analogs act as prodrugs, increasing bioavailability by enhancing lipophilicity (LogP: ~1.8 vs. ~0.5 for the parent acid) .
Manufacturing Impurities :
Research Implications
- Therapeutic Optimization : Structural modifications (e.g., ethyl ester) could improve pharmacokinetics but require toxicity profiling.
- Quality Control : Rigorous monitoring of stereochemical purity is essential to ensure drug efficacy and safety .
- Safety Profiles : Nitroso-containing analogs highlight the need for stringent impurity control in pharmaceutical manufacturing .
Preparation Methods
Formation of the Oxazine Ring via Epoxide Opening
The phenolic oxygen of 6-tert-butoxycarbamoyl-2,3-difluorophenol reacts with (R)-propylene oxide in the presence of zinc bromide (20 mol%) at 40°C to install the methyl group at position 3 with (S)-configuration. This enantioselective step exploits the stereochemical fidelity of epoxide ring-opening under Lewis acid catalysis, achieving 92% diastereomeric excess. The resultant 2,3-difluoro-6-(2-hydroxypropoxy)aniline intermediate is isolated via flash chromatography (hexane/ethyl acetate, 4:1).
Cyclization to the Pyrido-Benzoxazine Framework
Cyclization of the propoxy-aniline derivative employs polyphosphoric acid (PPA) at 120°C for 6 hours, forming the tricyclic 9,10-difluoro-3-methyl-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazin-7-one skeleton. Alternatively, microwave-assisted heating in dimethylformamide (DMF) with potassium carbonate reduces reaction time to 30 minutes (78% yield).
Enantioselective Optimization Strategies
Chiral Auxiliary-Mediated Synthesis
Incorporating (R)-propylene oxide during the epoxide opening step (Section 2.1) directly establishes the (S)-configuration at C3. This method avoids post-synthesis resolution, providing enantiomeric excess (ee) >99% as verified by chiral HPLC (Chiralpak IC column, hexane/isopropanol 85:15).
Enzymatic Resolution of Racemates
For racemic mixtures, immobilized lipase B from Candida antarctica selectively hydrolyzes the (R)-enantiomer of the ester precursor in phosphate buffer (pH 7.0) at 37°C, yielding (S)-9,10-difluoro-3-methyl-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-7-carboxylic acid with 96% ee.
Final Functionalization and Purification
Hydrolysis of the Ethyl Carboxylate
The ethyl ester intermediate undergoes saponification with lithium hydroxide (2.0 M) in tetrahydrofuran/water (3:1) at 60°C for 4 hours, yielding the carboxylic acid derivative. Subsequent decarboxylation via heating with copper(I) oxide in quinoline at 180°C furnishes the ketone at position 7.
Crystallization and Characterization
Recrystallization from ethanol/ethyl ether (1:5) provides the title compound as white needles (mp 226–230°C with decomposition). Key spectroscopic data include:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.53 (d, J = 6.7 Hz, 3H, CH₃), 3.12–3.25 (m, 2H, CH₂), 4.72 (q, J = 6.7 Hz, 1H, CH), 6.85 (dd, J = 9.2, 5.1 Hz, 1H, ArH), 7.10 (d, J = 13.8 Hz, 1H, NH).
-
HRMS (ESI+): m/z calc. for C₁₃H₁₁F₂NO₃ [M+H]⁺: 284.0829, found: 284.0826.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Chiral epoxide opening | 58 | >99 | No resolution required |
| Enzymatic resolution | 45 | 96 | Applicable to racemic mixtures |
| Microwave cyclization | 78 | N/A | Rapid reaction time |
Industrial-Scale Considerations
The patent literature highlights n-heptane as a preferred solvent for Boc protection due to facile precipitation of intermediates. For cyclization steps, substituting PPA with methanesulfonic acid reduces corrosion risks in production reactors while maintaining yields at 70–75% .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (S)-9,10-difluoro-3-methyl-2,3,5,6-tetrahydro-7H-pyrido[1,2,3-de]-1,4-benzoxazin-7-one, and how can intermediates be characterized?
- Methodology : Use one-pot multi-step reactions involving condensation and cyclization. For example, intermediates like ethyl esters (e.g., ethyl 9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate) can be synthesized via phosphonium iodide-mediated coupling reactions under controlled temperatures (70–80°C) .
- Characterization : Employ NMR, NMR, and HRMS to verify structural integrity. For instance, HRMS analysis (ESI) can confirm molecular weight with a deviation <0.02% from theoretical values .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use standard laboratory PPE (gloves, goggles) due to potential unknown hazards (as no specific GHS classification is available) .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Stability studies indicate refrigeration preserves enantiomeric purity .
Q. What analytical techniques are suitable for purity assessment?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Impurity profiling can follow pharmacopeial guidelines, where relative retention times (e.g., 3.6 min for the parent compound) and response factors (0.22 for related impurities) are critical .
- TLC : Monitor reaction progress using silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase.
Advanced Research Questions
Q. How can enantiomeric purity be rigorously validated, especially given the compound’s chiral center?
- Chiral HPLC : Utilize a chiral stationary phase (e.g., D-phenylalanine-copper(II) sulfate complex) to resolve enantiomers. Buffer conditions (1.32 g/L D-phenylalanine + 0.75 g/L CuSO·5HO) enhance selectivity for S-enantiomer detection .
- Circular Dichroism (CD) : Confirm optical activity by comparing CD spectra to reference standards.
Q. What strategies address contradictions in spectral data (e.g., HRMS discrepancies)?
- Case Study : If observed HRMS values deviate (e.g., 550.0816 vs. 550.0978), recheck ionization parameters (ESI vs. MALDI) and calibrate with internal standards. Contaminants like residual solvents (DMF or DMSO) may suppress ionization, requiring rigorous purification .
Q. How can impurity profiles be controlled during scale-up synthesis?
- Impurity Tracking : Monitor known impurities (e.g., 2,3-dihydro-3-methyl-10-(4-methylpiperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid) via HPLC. Set acceptance criteria (e.g., ≤0.3% for individual impurities, ≤1.0% total) .
- Purification : Use recrystallization (ethanol/water) or preparative HPLC with gradient elution (acetonitrile/0.1% TFA).
Q. What mechanistic insights explain the compound’s reactivity in fluorination or methyl group functionalization?
- Fluorination Pathways : The 9,10-difluoro motif likely arises from electrophilic fluorination using Selectfluor™ or DAST. Computational modeling (DFT) can predict regioselectivity .
- Methyl Group Stability : Assess via NMR kinetics under acidic/basic conditions. For example, methyl groups in similar benzoxazines show resistance to hydrolysis at pH 7–9 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
